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Compound of Interest

Compound Name: Methyl 2,4-dimethoxybenzoate

Cat. No.: B1295305 Get Quote

An in-depth technical guide to the 1H NMR spectrum of Methyl 2,4-dimethoxybenzoate is

presented for researchers, scientists, and drug development professionals. This guide offers a

comprehensive analysis of the spectral data, aiding in the structural elucidation and

characterization of this compound.

Introduction
Methyl 2,4-dimethoxybenzoate (C₁₀H₁₂O₄) is an aromatic ester. A thorough understanding of

its ¹H Nuclear Magnetic Resonance (NMR) spectrum is fundamental for the verification of its

chemical structure and the assessment of its purity. The spectrum provides critical insights into

the electronic environment of each proton within the molecule, encompassing the aromatic

protons as well as those of the methoxy and methyl ester functional groups.

Chemical Structure and Proton Assignments
The molecular structure of Methyl 2,4-dimethoxybenzoate features a benzene ring with a

methyl ester group at the C1 position and two methoxy groups at the C2 and C4 positions. For

clarity in spectral assignment, the protons are systematically labeled as depicted in the diagram

below.

Caption: Chemical structure of Methyl 2,4-dimethoxybenzoate with proton numbering.

¹H NMR Spectral Data
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The ¹H NMR spectrum of Methyl 2,4-dimethoxybenzoate was recorded in deuterated

chloroform (CDCl₃) using a 90 MHz spectrometer. Chemical shifts (δ) are reported in parts per

million (ppm) and referenced to tetramethylsilane (TMS) as an internal standard.

Proton

Assignment

Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Integration

H-6 7.79 d 8.6 1H

H-5 6.49 dd 8.6, 2.3 1H

H-3 6.42 d 2.3 1H

2-OCH₃ 3.87 s - 3H

4-OCH₃ 3.83 s - 3H

-COOCH₃ 3.87 s - 3H

Interpretation of the Spectrum
Aromatic Region (δ 6.0-8.0 ppm)
The signals corresponding to the aromatic protons appear in the downfield region of the

spectrum. The proton at the H-6 position is observed as a doublet at 7.79 ppm, with a coupling

constant of 8.6 Hz, indicative of ortho-coupling to the H-5 proton. Its downfield shift is a

consequence of the deshielding effect of the adjacent ester group. The H-5 proton resonates

as a doublet of doublets at 6.49 ppm, arising from coupling to both H-6 (J = 8.6 Hz) and H-3 (J

= 2.3 Hz). The H-3 proton appears as a doublet at 6.42 ppm with a smaller coupling constant of

2.3 Hz, which is characteristic of meta-coupling to the H-5 proton.

Aliphatic Region (δ 3.0-4.0 ppm)
The aliphatic region of the spectrum is characterized by three sharp singlets corresponding to

the methyl protons of the two methoxy groups and the methyl ester. The protons of the 2-

methoxy group and the methyl ester fortuitously resonate at the same chemical shift of 3.87

ppm, resulting in a singlet with an integration value corresponding to six protons. The protons
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of the 4-methoxy group give rise to a distinct singlet at 3.83 ppm, integrating to three protons.

The singlet nature of these peaks confirms the absence of adjacent protons.

Experimental Protocols
Sample Preparation: A solution for NMR analysis is prepared by dissolving 5-10 mg of Methyl
2,4-dimethoxybenzoate in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small

quantity of tetramethylsilane (TMS) is added to serve as an internal reference for chemical

shifts (δ 0.00 ppm). The resulting solution is then transferred into a 5 mm NMR tube.

¹H NMR Data Acquisition: The spectrum is acquired using a 90 MHz or higher field NMR

spectrometer. Typical parameters for data acquisition are as follows:

Solvent: CDCl₃

Temperature: Ambient temperature

Pulse Angle: 30°

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 16

Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform

to obtain the frequency-domain spectrum. The spectrum is then phase- and baseline-corrected.

Chemical shifts are calibrated against the TMS signal. The integrated area of each signal is

determined to establish the relative ratio of the protons.

Logical Workflow for Spectral Analysis
The interpretation of the ¹H NMR spectrum of Methyl 2,4-dimethoxybenzoate follows a

systematic workflow, as illustrated in the diagram below.
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Assign Signals to Specific Protons

Correlate Spectral Data with Molecular Structure

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive analysis of the 1H NMR spectrum.

Conclusion
The ¹H NMR spectrum of Methyl 2,4-dimethoxybenzoate is in complete agreement with its

known chemical structure. The distinct chemical shifts, characteristic splitting patterns, and

precise integration values of the proton signals provide unequivocal confirmation of the

substitution pattern on the aromatic ring. This technical guide serves as an essential reference

for the analytical characterization of this compound in diverse scientific and industrial

applications.

To cite this document: BenchChem. [1H NMR spectrum of Methyl 2,4-dimethoxybenzoate].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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